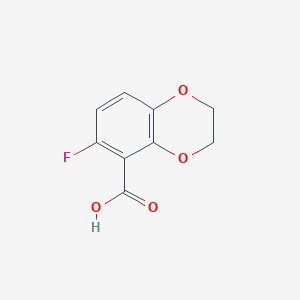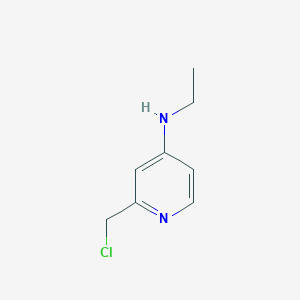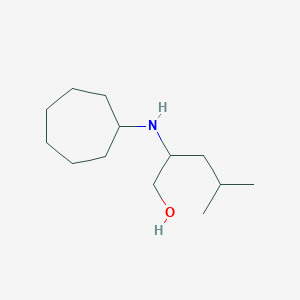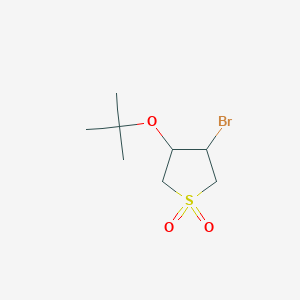
3-Bromo-4-(tert-butoxy)-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(tert-butoxy)-1lambda6-thiolane-1,1-dione is an organic compound featuring a bromine atom, a tert-butoxy group, and a thiolane ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(tert-butoxy)-1lambda6-thiolane-1,1-dione typically involves the reaction of a thiolane derivative with bromine and tert-butyl alcohol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and selectivity. The process involves multiple steps, including bromination, protection of the hydroxyl group, and oxidation to form the sulfone group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(tert-butoxy)-1lambda6-thiolane-1,1-dione undergoes several types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form thiolane derivatives with different functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
The major products formed from these reactions include various thiolane derivatives with different functional groups, such as amines, thiols, and sulfoxides .
Scientific Research Applications
3-Bromo-4-(tert-butoxy)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(tert-butoxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The bromine atom and sulfone group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(tert-butoxy)phenylboronic acid
- 3-Bromo-4-(tert-butoxy)benzoic acid
- tert-Butyl 4-(E)-but-1-en-3-yn-1-yl-3-(tert-butyl(dimethyl)silyl)oxy-1H-indole-1-carboxylate
Uniqueness
3-Bromo-4-(tert-butoxy)-1lambda6-thiolane-1,1-dione is unique due to its combination of a bromine atom, tert-butoxy group, and thiolane ring with a sulfone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C8H15BrO3S |
|---|---|
Molecular Weight |
271.17 g/mol |
IUPAC Name |
3-bromo-4-[(2-methylpropan-2-yl)oxy]thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H15BrO3S/c1-8(2,3)12-7-5-13(10,11)4-6(7)9/h6-7H,4-5H2,1-3H3 |
InChI Key |
MGMRYPNQDJPVQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CS(=O)(=O)CC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


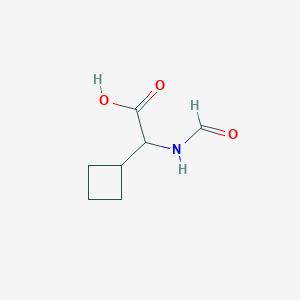
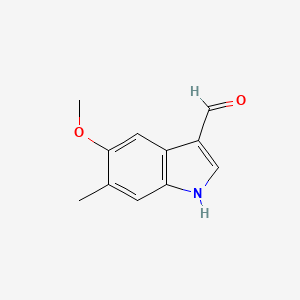
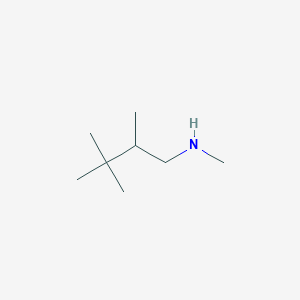
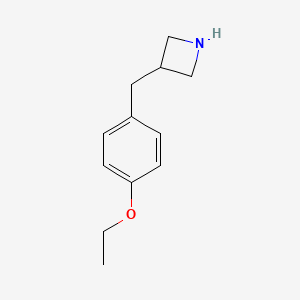
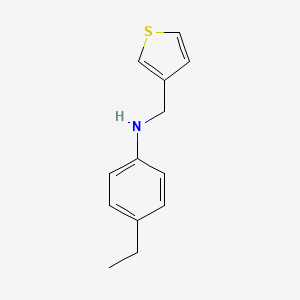
![N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13282307.png)
![2,7-Dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13282313.png)
![2-[(Heptan-4-yl)amino]-N,N-dimethylacetamide](/img/structure/B13282316.png)
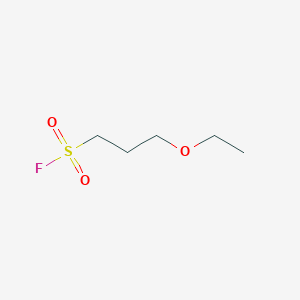
![2-Chloro-6-[(prop-2-yn-1-yloxy)amino]pyrimidine-4-carboxylic acid](/img/structure/B13282321.png)
